Bim BH3

Description

Bim (Bcl-2-interacting mediator of cell death) is a pro-apoptotic BH3-only protein that plays a critical role in initiating mitochondrial apoptosis. The BH3 domain of Bim, a short α-helical peptide, binds to the hydrophobic groove of pro-survival Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), displacing pro-apoptotic effectors like Bax/Bak to trigger caspase activation . Bim BH3 is intrinsically unstructured in isolation but undergoes a localized conformational change to form an α-helix upon binding to its targets, a process termed "coupled folding and binding" . This structural plasticity allows this compound to engage multiple pro-survival proteins with high affinity, making it one of the most potent apoptotic activators .

Properties

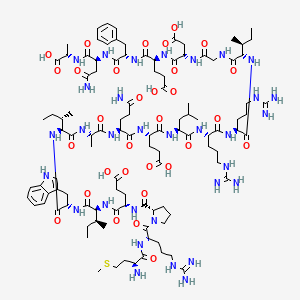

Molecular Formula |

C108H170N32O31S |

|---|---|

Molecular Weight |

2444.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C108H170N32O31S/c1-12-54(6)84(101(166)122-52-79(143)125-75(50-83(150)151)98(163)130-68(34-38-81(146)147)92(157)134-72(47-59-24-16-15-17-25-59)97(162)135-74(49-78(111)142)95(160)124-58(10)105(170)171)137-93(158)65(29-21-42-119-107(114)115)127-89(154)64(28-20-41-118-106(112)113)128-96(161)71(46-53(4)5)133-91(156)67(33-37-80(144)145)129-90(155)66(32-36-77(110)141)126-87(152)57(9)123-102(167)85(55(7)13-2)139-99(164)73(48-60-51-121-63-27-19-18-26-61(60)63)136-103(168)86(56(8)14-3)138-94(159)69(35-39-82(148)149)131-100(165)76-31-23-44-140(76)104(169)70(30-22-43-120-108(116)117)132-88(153)62(109)40-45-172-11/h15-19,24-27,51,53-58,62,64-76,84-86,121H,12-14,20-23,28-50,52,109H2,1-11H3,(H2,110,141)(H2,111,142)(H,122,166)(H,123,167)(H,124,160)(H,125,143)(H,126,152)(H,127,154)(H,128,161)(H,129,155)(H,130,163)(H,131,165)(H,132,153)(H,133,156)(H,134,157)(H,135,162)(H,136,168)(H,137,158)(H,138,159)(H,139,164)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,170,171)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t54-,55-,56-,57-,58-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-/m0/s1 |

InChI Key |

VPTGYWMREYGKIX-BGHXVXDTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Activation

This compound is typically synthesized on rink amide MBHA resin (0.36 mmol/g loading capacity) or 2-chlorotrityl chloride resin , chosen for their compatibility with Fmoc chemistry and ease of cleavage. The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 2 hours to maximize coupling efficiency.

Deprotection and Coupling Cycles

- Fmoc Deprotection : 20% piperidine in DMF (v/v) is applied for 5–10 minutes per cycle to remove the Fmoc group.

- Amino Acid Activation : HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with 0.4 M N-methylmorpholine (NMM) in DMF activates carboxyl groups.

- Coupling Conditions : Double couplings (1 hour each) are used for sterically hindered residues (e.g., Arg, Ile) to ensure >99% efficiency.

Table 1: Representative Synthesis Parameters for this compound

| Parameter | Specification | Source |

|---|---|---|

| Scale | 0.1–0.25 mmol | |

| Coupling Reagent | HCTU/HATU (4 equivalents) | |

| Solvent System | DMF with 0.1% (v/v) pluronic F68 | |

| Temperature | Room temperature or microwave-assisted |

Purification and Folding of this compound

Cleavage from Resin

The peptide-resin is treated with trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2–4 hours to cleave the peptide while preserving side-chain protections. For 2-chlorotrityl resins, milder cleavage with 20% hexafluoroisopropanol (HFIP) in DCM is used to avoid global deprotection.

Reverse-Phase HPLC Purification

Crude this compound is purified using C8 or C18 reverse-phase columns under gradient elution:

- Mobile Phase A : 0.1% formic acid in water

- Mobile Phase B : 0.1% formic acid in acetonitrile

- Gradient : 5% B to 95% B over 30 minutes.

Table 2: HPLC Purification Metrics

| Metric | Value | Source |

|---|---|---|

| Column | Jupiter Proteo C18 (250 × 10 mm) | |

| Flow Rate | 5 mL/min | |

| Purity Post-Purification | >95% (analytical HPLC) |

Lyophilization and Folding

The purified peptide is lyophilized and reconstituted in mannitol experimental buffer (MEB) (150 mM mannitol, 10 mM HEPES, pH 7.4) to promote α-helical folding, critical for binding Bcl-2 family proteins.

Analytical Characterization

Mass Spectrometry

MALDI-TOF or ESI-MS confirms molecular weight (calculated: 2998.4 Da; observed: 2998.3 ± 0.5 Da). Discrepancies >0.1% trigger re-purification.

Circular Dichroism (CD) Spectroscopy

CD spectra (190–260 nm) validate α-helical content, with minima at 208 nm and 222 nm indicating proper folding.

Table 3: Structural Validation Data

| Technique | Key Outcome | Source |

|---|---|---|

| CD Spectroscopy | 60–70% α-helix content | |

| Fluorescence Polarization | Kd = 2–4 nM for Bcl-xL/Mcl-1 |

Functional Validation

BH3 Profiling Assays

This compound’s bioactivity is tested via mitochondrial outer membrane permeabilization (MOMP) assays:

Competitive Binding Assays

FITC-labeled this compound competes with unlabeled peptide for Bcl-2 family proteins, yielding IC50 values <10 nM.

Quality Control and Batch Consistency

Amino Acid Analysis (AAA) quantifies peptide concentration (accuracy ±5%), while Edman Sequencing validates residue order. Batches failing endotoxin testing (<0.1 EU/mg) are discarded.

Chemical Reactions Analysis

Types of Reactions: Bim BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions like oxidation or reduction. It binds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like Bax and Bak, which then initiate apoptosis .

Common Reagents and Conditions: The interactions of this compound with other proteins are typically studied under physiological conditions, such as in buffer solutions at neutral pH and body temperature. Fluorescence resonance energy transfer (FRET) and co-immunoprecipitation are common techniques used to study these interactions .

Major Products Formed: The primary outcome of this compound interactions is the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which triggers the caspase cascade and ultimately results in cell death .

Scientific Research Applications

Cancer Treatment

Bim BH3 mimetics are being explored as potential therapeutic agents in cancer treatment. These compounds mimic the action of Bim, facilitating apoptosis in cancer cells by inhibiting prosurvival proteins.

- Mechanism : this compound mimetics bind to anti-apoptotic proteins such as Bcl-2 and Bcl-XL, disrupting their protective effects on cancer cells. This leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization and subsequent cell death .

- Case Study : In preclinical studies, the use of this compound peptides incorporated into nanostructures demonstrated enhanced cellular uptake and induced apoptosis in resistant malignancies. These peptide amphiphile nanostructures effectively targeted Bcl-2 family proteins and improved therapeutic outcomes .

Inflammatory Diseases

Recent research indicates that this compound mimetics can also have therapeutic effects in inflammatory conditions such as rheumatoid arthritis.

- Mechanism : The introduction of TAT-BH3 mimetic peptides was shown to reduce inflammation by enhancing apoptosis in activated macrophages without causing cytotoxicity . This suggests a dual role for Bim in both apoptotic regulation and inflammation modulation.

- Case Study : In a study involving arthritic mice, treatment with TAT-BH3 resulted in reduced joint edema and lower histological scores for arthritis. The therapy decreased myeloid cell infiltration and increased apoptotic markers within synovial tissues .

Molecular Mechanisms

The interaction between this compound and its binding partners is crucial for its function. Studies have revealed that:

- Binding Dynamics : Bim can bind tightly to both Bak and Bax, initiating oligomerization which is essential for pore formation in the mitochondrial membrane . This process is vital for the execution phase of apoptosis.

- Structural Insights : Research utilizing molecular dynamics simulations has provided insights into how binding induces conformational changes in Bak, facilitating its activation .

Table 1: Summary of this compound Applications

Mechanism of Action

Bim BH3 exerts its effects by binding to and neutralizing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This interaction frees pro-apoptotic proteins Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.

Comparison with Similar Compounds

Mechanistic and Therapeutic Implications

- Selectivity: this compound’s broad pro-survival protein engagement makes it a "universal sensitizer" in apoptosis, unlike selective peptides like Noxa (Mcl-1-specific) .

- Mimetic Design : Successful mimetics (e.g., Compound 6) replicate this compound’s dual-sided interactions, emphasizing the need to target both hydrophobic and polar residues .

- Resistance : Tumors with upregulated Mcl-1 or phosphorylated Mcl-1 (pMcl-1) are resistant to single-agent BH3 mimetics but remain vulnerable to Bim-based compounds that disrupt Mcl-1 interactions .

Biological Activity

Bim (Bcl-2-interacting mediator of cell death) is a member of the BH3-only protein family, which plays a critical role in the regulation of apoptosis. The Bim BH3 domain is particularly significant as it mediates interactions with pro-survival Bcl-2 family proteins and directly activates pro-apoptotic proteins like Bax and Bak. This article explores the biological activity of this compound, including its mechanisms, interactions, and implications in various biological contexts.

This compound functions primarily through two mechanisms: sensitization and activation .

- Sensitization : Bim binds to pro-survival proteins (e.g., Bcl-2, Bcl-xL) to inhibit their function, thereby promoting apoptosis indirectly.

- Activation : Bim can also directly engage Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic process.

Table 1: Mechanisms of this compound Activity

| Mechanism | Description |

|---|---|

| Sensitization | Inhibition of pro-survival proteins, allowing apoptosis to proceed |

| Activation | Direct binding to Bax/Bak, inducing MOMP |

Structural Insights

Bim is classified as an intrinsically unstructured protein in the absence of binding partners. Upon interaction with pro-survival proteins, the BH3 domain adopts an α-helical structure, facilitating its binding through hydrophobic interactions. This conformational change is crucial for its function as it allows Bim to effectively neutralize pro-survival factors and activate apoptotic pathways .

Study 1: Genetic Analysis of Bim Function

A study investigated the role of Bim in vivo using genetically modified mice with mutations in the this compound domain. The findings indicated that while Bim could bind to prosurvival relatives, its ability to initiate apoptosis was not solely dependent on these interactions. This suggests a complex mechanism where both direct activation and sensitization are required for effective apoptosis induction .

Study 2: Localization and Import Mechanisms

Research has shown that Bim is imported into the outer mitochondrial membrane via a C-terminal mitochondrial targeting signal. This localization is essential for its function in activating Bax and Bak. The study highlighted that alterations in the import process could significantly affect apoptotic signaling pathways .

Table 2: Key Findings from Recent Studies

Clinical Implications

Bim's role in apoptosis has significant implications for cancer therapy. Increased expression or activity of Bim may enhance the effectiveness of chemotherapy by promoting cancer cell death. Conversely, reduced levels of Bim are associated with tumor progression and resistance to therapy . Understanding these dynamics can inform therapeutic strategies that manipulate Bim activity.

Q & A

(Basic) What experimental approaches are recommended to study the structure-function relationship of Bim BH3?

Answer: To elucidate the structure-function dynamics of this compound, researchers should employ:

- X-ray crystallography : Resolve high-resolution structures of this compound bound to anti-apoptotic targets (e.g., Bcl-xL or Mcl-1) to identify critical interaction residues (e.g., Y163 in Bcl-xL/Bim BH3 complexes ).

- NMR spectroscopy : Analyze conformational flexibility of the BH3 domain in solution, particularly post-translational modifications (e.g., phosphorylation) that modulate binding affinity .

- Yeast surface display : Screen this compound variants for binding specificity to Bcl-2 family proteins, as demonstrated in studies redesigning Bcl-xL binding pockets .

Key references :

(Basic) How can researchers validate this compound-mediated apoptosis in cellular models?

Answer: Methodological steps include:

- BH3 profiling : Expose mitochondria isolated from target cells to synthetic this compound peptides; measure cytochrome c release to assess apoptotic priming .

- Genetic knockout models : Use CRISPR/Cas9 to delete BIM in cell lines and compare apoptosis induction via stimuli like cytokine deprivation or microtubule disruption .

- Co-immunoprecipitation (Co-IP) : Verify physical interactions between this compound and anti-apoptotic proteins (e.g., Bcl-2) under stress conditions .

Key references :

(Advanced) How can researchers resolve contradictions between computational predictions and experimental binding data for this compound interactions?

Answer: Address discrepancies through:

- Integrated in-silico/in-vitro workflows : Combine tools like FlexPepBind (for peptide-receptor docking simulations) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics .

- Context-dependent assays : Account for cellular conditions (e.g., pH, redox state) that may alter this compound conformation and binding specificity in vivo versus in vitro .

- Mutagenesis studies : Systematically mutate residues in the this compound domain (e.g., hydrophobic groove residues) to test predicted vs. observed binding affinities .

Key references :

(Advanced) What strategies are effective for studying post-translational modifications (PTMs) regulating this compound activity?

Answer: Key methodologies include:

- Phospho-specific antibodies : Detect phosphorylation events (e.g., Ser/Thr residues) that disrupt this compound binding to anti-apoptotic proteins .

- Mass spectrometry (MS) : Map PTMs like ubiquitination or acetylation in this compound under apoptotic stimuli, correlating modifications with functional outcomes .

- Kinase/phosphatase inhibitors : Treat cells with inhibitors (e.g., MEK inhibitors) to modulate this compound phosphorylation states and assess apoptosis sensitivity .

Key references :

(Advanced) How can BH3 profiling be integrated with genetic models to study this compound dependency in cancer?

Answer: A multi-modal approach involves:

- Patient-derived xenografts (PDXs) : Perform BH3 profiling on tumor samples to classify this compound-dependent apoptosis, then validate using BIM knockout PDX models .

- Synthetic lethality screens : Combine EGFR-TKIs (e.g., gefitinib) with BH3 mimetics (e.g., ABT-737) in low-BIM-expressing cancers to identify synergistic therapies .

- Single-cell RNA-seq : Correlate BIM expression heterogeneity with BH3 profile variability in tumor subpopulations .

Key references :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.